(3,3-Dimethoxy-propenyl)-cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Dimethoxy-propenyl)-cyclopropane is an organic compound characterized by a cyclopropane ring substituted with a propenyl group that has two methoxy groups attached to the propenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethoxy-propenyl)-cyclopropane typically involves the reaction of cyclopropane derivatives with propenyl compounds under specific conditions. One common method involves the use of cyclopropylmethyl bromide and 3,3-dimethoxypropene in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediates and to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3,3-Dimethoxy-propenyl)-cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenyl group to a saturated alkyl chain.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different ethers or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) in THF for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of ethers or alcohols depending on the nucleophile used.
Scientific Research Applications
(3,3-Dimethoxy-propenyl)-cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,3-Dimethoxy-propenyl)-cyclopropane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that exert biological effects. For example, its oxidation products may interact with cellular components, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)propanoic acid: Shares the dimethoxy substitution but differs in the presence of a phenyl ring instead of a cyclopropane ring.
Eugenol: Contains a methoxy group and a propenyl chain but has a phenolic structure.
Uniqueness
(3,3-Dimethoxy-propenyl)-cyclopropane is unique due to its cyclopropane ring, which imparts distinct chemical reactivity and stability compared to similar compounds with phenyl rings. This uniqueness makes it valuable for specific applications in organic synthesis and potential biological activities.
Properties
Molecular Formula |
C8H14O2 |
---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
[(E)-3,3-dimethoxyprop-1-enyl]cyclopropane |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)6-5-7-3-4-7/h5-8H,3-4H2,1-2H3/b6-5+ |
InChI Key |
NKTIKJLVFCWHIQ-AATRIKPKSA-N |
Isomeric SMILES |
COC(/C=C/C1CC1)OC |
Canonical SMILES |
COC(C=CC1CC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.